molecular formula C12H4Br6 B14293836 2,2',3,3',4,6'-Hexabromobiphenyl CAS No. 119264-50-5

2,2',3,3',4,6'-Hexabromobiphenyl

Cat. No.: B14293836
CAS No.: 119264-50-5
M. Wt: 627.6 g/mol
InChI Key: XKHIVUOSQAVYRG-UHFFFAOYSA-N
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Description

Classification and Structural Isomerism of Polybrominated Biphenyls

PBBs are classified based on the number and position of bromine atoms on the biphenyl (B1667301) rings. cdc.gov The term "homolog" refers to all PBBs with the same number of bromine atoms, while "isomers" are homologs with different substitution patterns. cdc.gov The numbering of the carbon atoms on the biphenyl rings follows a standardized system, with positions 2, 2', 6, and 6' designated as ortho, positions 3, 3', 5, and 5' as meta, and positions 4 and 4' as para. cdc.gov The degree of bromination and the substitution pattern significantly influence the physical, chemical, and toxicological properties of each congener. The rotation around the bond connecting the two phenyl rings can be hindered by the presence of bulky bromine atoms in the ortho positions, leading to a nonplanar configuration. cdc.gov

Nomenclature and Stereoisomeric Considerations for 2,2',3,3',4,6'-Hexabromobiphenyl

The nomenclature of PBBs, including this compound, follows the IUPAC system, with numbers assigned to each congener. cdc.gov This specific hexabromobiphenyl isomer is also referred to as PBB 132. Due to the substitution pattern with two or more bromine atoms in the ortho-position, rotation around the phenyl-phenyl bond is hindered, leading to the existence of stable atropisomers. nih.gov These atropisomers are non-superimposable mirror images (enantiomers) and can exhibit different biological activities and metabolic fates. nih.govresearchgate.net The study of these stereoisomeric forms is crucial for understanding the environmental behavior and toxicological profile of chiral PBBs like this compound. nih.gov

Historical Context of Polybrominated Biphenyl Applications in Materials Science

PBBs were primarily used as flame retardants in a variety of commercial and industrial products. Their high thermal stability and resistance to combustion made them effective additives for plastics, textiles, and electronic equipment. ontosight.ai The main application was in the plastics used for housings of business machines, industrial equipment, and electrical products like televisions. pops.int

Role of Hexabromobiphenyls in Commercial Flame Retardant Mixtures (e.g., FireMaster Variants)

Hexabromobiphenyl was a major component of several commercial flame retardant mixtures, most notably the FireMaster® series. pops.int For instance, the technical grade mixture FireMaster® BP-6 was composed mainly of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (60-80%) and 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (12-25%), along with other lower brominated PBBs. pops.int Another variant, FireMaster FF-1, was essentially FireMaster BP-6 with an anti-caking agent added. pops.int The production and use of these mixtures have largely ceased due to environmental and health concerns. pops.int

Regulatory Frameworks and Their Influence on Contemporary Research on PBBs

Due to their persistence, bioaccumulation, and toxic effects, PBBs, including hexabromobiphenyl, are classified as persistent organic pollutants (POPs) and are subject to international regulation. researchgate.netnaturvardsverket.se The Stockholm Convention on Persistent Organic Pollutants lists hexabromobiphenyl in Annex A, which calls for the elimination of its production and use. pops.intnaturvardsverket.se The UN Convention on Long-Range Transboundary Air Pollution (CLRTAP) and the UN Rotterdam Convention also regulate hexabromobiphenyl. naturvardsverket.se These regulatory actions have significantly influenced the direction of modern research, which now focuses on understanding the long-term environmental fate, toxicological mechanisms, and potential for remediation of these legacy pollutants. ontosight.aicolab.ws

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119264-50-5

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,3-tribromo-4-(2,3,6-tribromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H

InChI Key

XKHIVUOSQAVYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C=CC(=C2Br)Br)Br)Br)Br)Br

Origin of Product

United States

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 2,2 ,3,3 ,4,6 Hexabromobiphenyl and Pbb Congeners

Chromatographic Techniques for Congener-Specific Separation

Congener-specific analysis is paramount for PBBs as the toxicity and environmental fate can vary significantly between different isomers. Chromatographic techniques are the cornerstone of separating these closely related compounds.

Gas Chromatography with Mass Spectrometric Detection (GC-MS/MS, HRMS)

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most powerful and widely used technique for the analysis of PBBs. chromatographyonline.comnih.gov The high separation efficiency of capillary GC columns allows for the resolution of numerous PBB congeners.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). nih.govresearchgate.net In MRM, a specific precursor ion of a target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and matrix interferences, allowing for the reliable quantification of trace-level PBBs in complex samples like human serum and environmental matrices. nih.govresearchgate.net A highly sensitive and selective analytical method has been developed for quantifying 11 PBBs and 4 polychlorinated biphenyls (PCBs) in human serum using GC-MS/MS, with limits of detection in the low pg/mL range (0.7–6.5 pg/mL). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, enabling the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). This is particularly important for complex environmental samples where numerous co-eluting compounds can be present. thermofisher.com GC coupled with Orbitrap MS, a type of HRMS, has been successfully used for the targeted analysis of polybrominated diphenyl ethers (PBDEs), demonstrating its potential for PBB analysis as well. thermofisher.com

Liquid Chromatography Applications

While GC-MS is the dominant technique, liquid chromatography (LC) also has applications in PBB analysis, particularly for fractionation and separation of isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC has been employed to isolate individual PBBs from technical mixtures like Firemaster BP-6. nih.gov In one study, twelve different PBBs were isolated using three serially coupled octadecylsilane (B103800) columns. nih.gov Furthermore, HPLC with specialized chiral columns, such as those containing permethylated beta-cyclodextrin (B164692) on silica, has been used to separate atropisomers of certain PBB congeners. nih.gov

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate and concentrate PBBs from complex matrices such as soil, sediment, water, and biological tissues, and to remove interfering substances. mksu.ac.kecdc.gov

Extraction Techniques:

Soxhlet Extraction: A classic and robust method used for extracting PBBs from solid samples. chromatographyonline.com

Liquid-Liquid Extraction (LLE): Commonly used for aqueous samples, it separates compounds based on their differential solubility in two immiscible liquids. mksu.ac.ke

Solid-Phase Extraction (SPE): A versatile and widely used technique that can be applied to both liquid and solid samples. nih.govmksu.ac.ke It involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a small volume of solvent. A novel mixed-mode SPE procedure has been developed for the simultaneous determination of various brominated flame retardants, including PBBs, in river water. nih.gov

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from solid matrices. researchgate.net

Cleanup Procedures: After extraction, cleanup steps are often necessary to remove co-extracted matrix components that can interfere with the analysis.

Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences like lipids. chromatographyonline.comnih.gov

Silica Gel and Florisil Chromatography: These adsorbents are commonly used to remove polar interferences. cdc.govnih.gov

Acid Treatment: Sulfuric acid treatment can be used to destroy certain organic interferences, but it may also degrade some PBB congeners. nih.gov

Below is an interactive table summarizing various sample preparation methods for PBBs and related compounds.

MatrixExtraction MethodCleanup MethodReference
Human SerumLiquid-Liquid Extraction, Solid-Phase Extraction- nih.gov
PolymersSoxhlet Extraction, Liquid-Liquid ExtractionSolid-Phase Extraction, Gel Permeation Chromatography chromatographyonline.com
Marine TissuesPressurized Liquid ExtractionGel Permeation Chromatography, HPLC, Sulfuric Acid-Silica nih.gov
River WaterMixed-Mode Solid-Phase Extraction- nih.gov
SedimentUltrasonic Solvent ExtractionStir Bar Sorptive Extraction researchgate.net

Method Validation and Quality Assurance in PBB Analysis

Method validation is essential to ensure the reliability and accuracy of analytical data. ppbanalytical.comresearchgate.net It involves evaluating several key performance parameters. researchgate.netinab.ie

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ppbanalytical.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ppbanalytical.comnih.gov

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. ppbanalytical.com

Accuracy: The closeness of the test results obtained by the method to the true value. ppbanalytical.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govppbanalytical.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Quality Assurance/Quality Control (QA/QC): QA/QC measures are implemented to ensure the ongoing reliability of the analytical results. This includes the regular analysis of procedural blanks, spiked samples, and certified reference materials (CRMs). researchgate.netnih.gov The use of isotope-labeled internal standards is a common practice to correct for analyte losses during sample preparation and analysis. nih.govnih.gov

The following table presents a summary of method validation parameters from a study on PBB and PCB analysis in human serum. nih.gov

ParameterFinding
Linearity (Concentration Range)0.005–12.5 ng/mL
Limits of Detection (LOD)0.7–6.5 pg/mL
Accuracy (Fortified Samples)84–119%
Precision (RSD)<19%
Accuracy (SRM)89–119%
Precision (SRM RSD)<9%

Development of Novel Detection Strategies for Trace Levels

The need to detect ever-lower concentrations of PBBs in the environment has driven the development of novel and more sensitive detection strategies.

Surface-Enhanced Raman Scattering (SERS): This technique has shown promise for the rapid detection of polychlorinated biphenyls (PCBs) at trace levels in soil and distilled spirits using silver nanorod arrays as substrates. mdpi.com While demonstrated for PCBs, this approach could potentially be adapted for PBBs, offering a rapid screening tool. mdpi.com The significant advantage of SERS is the potential for direct measurement with minimal sample preparation. chromatographyonline.commdpi.com

Advanced Mass Spectrometry Techniques: The continuous improvement in mass spectrometry technology, including the development of more sensitive ion sources and detectors, contributes to lowering the detection limits for PBBs. Techniques like Orbitrap MS offer high resolution and mass accuracy, which is crucial for distinguishing target analytes from complex matrix backgrounds at very low concentrations. thermofisher.com

Novel Calibration Procedures: For challenging analytes like higher molecular weight PBBs, which can be unstable during analysis, novel calibration procedures are being developed to improve accuracy, especially when using common bench-top GC-MS systems. nih.gov

Molecular and Cellular Mechanisms of Biological Response to 2,2 ,3,3 ,4,6 Hexabromobiphenyl in Experimental Models

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of many PBB congeners is associated with their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. cdc.govcdc.govnih.gov This interaction is a critical initiating event that can lead to a cascade of downstream cellular and physiological effects. The specific structure of a PBB congener, including the number and position of bromine atoms, significantly influences its ability to interact with the AhR. nih.gov

Ligand Binding and Receptor Activation Dynamics

Transcriptional Regulation of Downstream Genes (e.g., Cytochrome P-450 Isoforms CYP1A1 and CYP1A2)

A primary consequence of AhR activation is the induction of drug-metabolizing enzymes, most notably cytochrome P450 isoforms like CYP1A1 and CYP1A2. t3db.camdpi.com These enzymes are part of the body's defense mechanism against foreign chemicals (xenobiotics), working to metabolize and facilitate their elimination. The induction of CYP1A1 and CYP1A2 is a well-established biomarker for exposure to AhR agonists. nih.gov Studies on various AhR ligands demonstrate their potent ability to increase the expression of these enzymes. ontosight.ai However, this metabolic activation can sometimes produce reactive intermediates that are more toxic than the parent compound. Specific studies quantifying the induction of CYP1A1 and CYP1A2 by 2,2',3,3',4,6'-hexabromobiphenyl are lacking.

Effects on Cellular Signaling and Regulatory Pathways in Experimental Models

PBBs are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. pops.intnih.gov This disruption can occur through various mechanisms and affect multiple organ systems.

Modulation of Enzyme Systems (e.g., Hepatic Microsomal Monooxygenases)

The liver is a primary target organ for PBB toxicity. ndl.go.jp PBB mixtures have been shown to cause liver enlargement and changes in hepatic microsomal monooxygenases in animal studies. ndl.go.jp These enzyme systems, which include the cytochrome P450s, are crucial for the metabolism of both endogenous substances and foreign chemicals. nih.gov Alterations in these enzyme activities can disrupt normal cellular function and metabolism. While commercial PBB mixtures are known to induce these effects, specific data on the modulation of hepatic microsomal monooxygenases by this compound are not detailed in the reviewed literature.

Impact on Biochemical and Endocrine Regulatory Networks

The endocrine-disrupting properties of PBBs are a significant health concern. nih.govnih.govintegrativeoncologyinstitute.ca Effects on the thyroid gland have been noted, with some studies showing PBBs can decrease thyroid function. cdc.govnih.gov PBBs have also been linked to reproductive and developmental effects in animal models. pops.intnih.gov These impacts are believed to stem from interference with hormone synthesis, transport, and receptor binding. For instance, exposure to PBBs has been associated with changes in the timing of puberty in human studies. emory.edu The broad classification of this compound as a PBB suggests it may contribute to these effects, but congener-specific research is required for confirmation. ontosight.ai

Investigations into Carcinogenic Mechanisms in Experimental Animals

Commercial mixtures of PBBs have been shown to cause malignant liver tumors in feeding studies with rats and mice. ndl.go.jpnih.gov Based on sufficient evidence of carcinogenicity in animals, the International Agency for Research on Cancer (IARC) has classified PBBs as a group as "possibly carcinogenic to humans" (Group 2B). pops.intcdc.gov The National Toxicology Program (NTP) has concluded that PBBs are "reasonably anticipated to be human carcinogens". cdc.gov

The carcinogenic mechanisms of PBBs are thought to be complex. For "dioxin-like" congeners, the mechanism is likely tied to AhR activation and the subsequent promotion of cell proliferation and disruption of normal cellular processes. nih.gov Other "non-dioxin-like" congeners may act through different pathways, possibly involving the formation of reactive intermediates that can damage cellular macromolecules or disrupt cell-to-cell communication. nih.govwikipedia.org While PBB mixtures are established as carcinogenic in animals, specific studies investigating the carcinogenic potential and mechanism of this compound alone have not been identified. cdc.govndl.go.jp

Tumor Promotion Assays in Rodent Models

Mechanisms of Neoplastic Nodule Induction in Hepatic Tissues

Consistent with the lack of tumor promotion data, there is no specific information available on the mechanisms of neoplastic nodule induction in hepatic tissues by this compound. Research on other PBB congeners suggests that the induction of altered hepatic foci and neoplastic nodules can be a result of cytotoxicity and regenerative cell proliferation, as well as the induction of hepatic microsomal enzymes. nih.govnih.gov However, without specific studies on PBB 132, it is not possible to determine if it shares these mechanisms or to what extent it may induce preneoplastic lesions in the liver.

Developmental and Reproductive Endpoints in Experimental Animal Models (Mechanistic Focus)

There is a significant lack of data on the developmental and reproductive toxicity of this compound in experimental animal models. However, studies on the structurally analogous chlorinated biphenyl (B1667301), 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (PCB 132), may provide some insight, although direct extrapolation of toxicity is not always possible due to differences in metabolism and disposition between brominated and chlorinated compounds.

In a study on male Sprague-Dawley rats, postnatal exposure to 2,2',3,3',4,6'-hexachlorobiphenyl (CB 132) resulted in adverse effects on sperm function and thyroid hormone levels. nih.gov While body, testis, and cauda epididymis weights, as well as sperm counts and reactive oxygen species (ROS) generation, were unaffected, there were significant decreases in several sperm motility parameters. nih.gov Furthermore, serum levels of triiodothyronine (T3) and free T3 were reduced. nih.gov These findings suggest that the chlorinated analogue can interfere with male reproductive function and thyroid hormone homeostasis. The potential mechanisms for these effects were not fully elucidated in the study but point towards a non-dioxin-like mechanism of action. nih.gov

Table 1: Summary of Findings for a Structurally Related Chlorinated Compound

CompoundExperimental ModelObserved EffectsReference
2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132)Male Sprague-Dawley RatsDecreased sperm motility (VCL, VAP, VSL, ALH, BCF); Decreased serum T3 and free T3 levels. nih.gov

It must be reiterated that these findings are for the chlorinated analogue, and similar studies on this compound are necessary to determine its specific developmental and reproductive toxicity profile.

Biometabolism and Toxicokinetics of 2,2 ,3,3 ,4,6 Hexabromobiphenyl in Biological Systems

Absorption, Distribution, and Elimination Kinetics in Experimental Organisms

Polybrominated biphenyls, as a class of lipophilic compounds, are readily absorbed through the gastrointestinal tract following oral ingestion. tandfonline.comnih.gov It is anticipated that 2,2',3,3',4,6'-hexabromobiphenyl would follow a similar pattern of absorption. Once absorbed, PBBs are distributed throughout the body via the bloodstream, with a marked tendency to accumulate in lipid-rich tissues, most notably adipose tissue. tandfonline.comnih.gov This sequestration in fat depots is a key factor in their persistence within the body.

The elimination of PBBs is generally a slow process, with the primary route of excretion being the feces. tandfonline.comnih.gov Biliary excretion is a significant contributor to the fecal elimination of some PBB metabolites. The rate of elimination is highly dependent on the specific congener, with more heavily brominated and certain symmetrically substituted congeners exhibiting greater resistance to metabolic breakdown and thus longer biological half-lives. While specific kinetic parameters for this compound are not well-documented, the general principles of PBB toxicokinetics suggest a slow elimination from the body.

Table 1: General Toxicokinetic Parameters of Hexabromobiphenyls in Experimental Animals

Parameter Finding Species
Absorption Readily absorbed from the intestine (approx. 90% for a major HBB congener). nih.gov Rat
Distribution Initially distributed throughout the body, with subsequent storage primarily in adipose tissue. tandfonline.comnih.gov Rat
Elimination Excreted almost exclusively in the feces at a very slow rate. tandfonline.comnih.gov Rat
Bioaccumulation High potential for bioaccumulation and biomagnification, particularly in aquatic food chains. pops.int Fish

Metabolic Transformations and metabolite Identification

The metabolism of PBBs is a critical determinant of their toxicity and persistence. The metabolic potential is largely dependent on the number and position of bromine atoms on the biphenyl (B1667301) rings. The presence of adjacent non-brominated carbon atoms is generally a prerequisite for metabolism by cytochrome P450 enzymes.

Hydroxylation and Conjugation Pathways

The primary metabolic pathway for PBBs is oxidative metabolism, leading to the formation of hydroxylated metabolites. This process is catalyzed by cytochrome P450 monooxygenases. These hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be more readily excreted. For some PBB congeners, these metabolic steps are crucial for their elimination from the body.

Formation of Lipophilic Ether Soluble Polar Metabolites

In vitro studies on other hexabromobiphenyl congeners, such as 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), have demonstrated the formation of lipophilic, ether-soluble polar metabolites. nih.gov It is plausible that this compound could also be metabolized into similar polar derivatives, although the specific structures of these metabolites have not been identified.

Production of Macromolecular Adducts

There is evidence to suggest that reactive intermediates formed during the metabolism of some PBBs can bind covalently to cellular macromolecules such as proteins and DNA. nih.gov This formation of adducts is a potential mechanism of toxicity for these compounds. Studies with hexachlorobiphenyls, a related class of compounds, have shown that the extent of binding to macromolecules is dependent on the rate of metabolism of the specific congener. nih.gov Whether this compound forms such adducts in vivo has not been experimentally determined.

Derivation of Hydroxylated Hexabromobiphenyls

The formation of hydroxylated metabolites is a key step in the biotransformation of PBBs. For instance, 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl has been identified as a metabolite in the feces of dogs fed the commercial PBB mixture FireMaster BP-6. nih.gov The specific hydroxylated derivatives of this compound have not been characterized in the scientific literature. The position of hydroxylation would be dependent on the bromine substitution pattern of the parent compound.

Excretion Pathways and Congener-Specific Elimination Dynamics

The primary route of excretion for PBBs and their metabolites is through the feces. tandfonline.comnih.gov The rate and extent of excretion are highly dependent on the specific congener. Congeners that are more readily metabolized are typically eliminated more quickly from the body. The slow excretion of many PBBs, particularly the more persistent congeners, contributes to their long-term storage in adipose tissue and potential for chronic toxicity. The congener-specific elimination dynamics of this compound have not been specifically studied, but it is expected to be influenced by its susceptibility to metabolic transformation.

Table 2: Summary of Potential Metabolic Pathways for this compound (Inferred from General PBB Metabolism)

Metabolic Process Description Potential Outcome for this compound
Hydroxylation Addition of hydroxyl (-OH) groups to the biphenyl rings, catalyzed by cytochrome P450 enzymes. Formation of one or more hydroxylated hexabromobiphenyl metabolites.
Conjugation Attachment of polar molecules (e.g., glucuronic acid, sulfate) to hydroxylated metabolites. Increased water solubility, facilitating excretion.
Formation of Polar Metabolites Generation of more polar, ether-soluble compounds. Potential for a range of unidentified polar metabolites.
Macromolecular Adducts Covalent binding of reactive metabolites to cellular components like proteins and DNA. A possibility, but not yet demonstrated for this specific congener.

In Vitro Metabolism Studies Using Hepatic Microsomal Systems

Research on PCB 136 has demonstrated that it undergoes metabolism in hepatic microsomes from various species, including humans and rats. nih.govnih.gov The primary metabolic pathway involves oxidation, leading to the formation of hydroxylated metabolites. nih.govnih.gov

Studies using human liver microsomes have identified two major metabolites of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702): 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of these metabolites suggests that the metabolic process likely proceeds through an arene oxide intermediate. nih.gov Further investigations with rat liver microsomes have also shown the formation of hydroxylated derivatives, with 5-OH-PCB 136 being a major metabolite. nih.gov

The specific cytochrome P450 enzymes involved in the metabolism of these compounds are critical. Studies have implicated CYP2B6 in the metabolic activation of 2,2',3,3',6,6'-hexachlorobiphenyl. nih.gov Computational modeling studies, such as quantum mechanics/molecular mechanics (QM/MM) methods, have been employed to understand the interaction between the substrate and the enzyme's active site, highlighting the crucial role of specific amino acid residues in substrate recognition and metabolism. nih.gov

The structural characteristics of the biphenyl molecule, such as the position of the halogen atoms, significantly influence its metabolism. For instance, the presence of a free para position is often a prerequisite for the metabolism of brominated biphenyls. nih.gov

While these findings on chlorinated biphenyls offer a strong indication of the likely metabolic pathways for this compound, it is crucial to acknowledge that the difference in halogen substitution (bromine vs. chlorine) can affect the rate and regioselectivity of metabolism. Therefore, the metabolic profile of this compound may differ from that of its chlorinated counterpart.

Table of Key Findings from In Vitro Hepatic Microsomal Studies of Analogous Compounds:

CompoundSpeciesMicrosomal SystemKey FindingsReference
2,2',3,3',6,6'-HexachlorobiphenylHumanLiver MicrosomesFormation of 2,2',3,3',6,6'-hexachloro-4-biphenylol and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov
2,2',3,3',6,6'-HexachlorobiphenylRatLiver MicrosomesTime- and isoform-dependent formation of three hydroxylated metabolites, with 5-OH-PCB 136 as the major one. nih.gov
2,2',3,3',6,6'-HexachlorobiphenylN/ACYP2B6Elucidation of the metabolic activation mechanism through electrophilic addition. nih.gov
Polybrominated BiphenylsRatLiver MicrosomesRequirement of a bromine-free para position for metabolism. nih.gov

Structure Activity Relationship Sar and Comparative Toxicological Studies of Polybrominated Biphenyls

Influence of Bromine Substitution Patterns on Environmental Fate Parameters

The environmental fate of a PBB congener is largely dictated by its chemical structure, specifically the number and location of bromine atoms. These factors influence its persistence, potential for degradation, and transport in the environment.

PBBs as a class are known for their high stability and persistence in soil, water, and sediment. pops.int Abiotic degradation, excluding photochemical reactions, is generally considered an unlikely pathway for these compounds. The high degree of bromination in hexabromobiphenyls contributes to their chemical stability and resistance to biological and chemical breakdown. For 2,2',3,3',4,6'-Hexabromobiphenyl, with six bromine atoms, a high level of persistence is expected.

The pattern of bromine substitution significantly affects a congener's susceptibility to degradation. Photodegradation is a potential breakdown pathway for PBBs. pops.int Studies on commercial mixtures like FireMaster®, which was predominantly composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), have shown that photolysis can lead to reductive dehalogenation, where more highly brominated congeners are broken down into lower-brominated forms. researchgate.net The specific substitution pattern of this compound, with four bromine atoms in ortho positions (2, 2', 3, 3', and 6'), results in a non-coplanar molecular structure. nih.gov This twisted conformation can influence its light absorption properties and, consequently, its photolytic stability. While photolysis of some PBBs can occur rapidly in laboratory settings, the rates and extent of these reactions in the natural environment are not well-defined. pops.int

Volatility and long-range environmental transport are also linked to molecular structure. PBBs generally have low volatility, which decreases as the number of bromine atoms increases. nih.gov Hexabromobiphenyl has a very low vapor pressure, limiting its potential for volatilization. pops.int However, despite this, the detection of PBBs in remote arctic wildlife demonstrates that long-range environmental transport does occur, likely through atmospheric transport while adsorbed to particulate matter. pops.int

Table 1: Physicochemical Properties and Environmental Fate of Selected PBBs (Note: Data for the specific 2,2',3,3',4,6'-HBB congener is limited; this table includes data for related congeners to provide context.)

Compound IUPAC Number Vapor Pressure (Pa) Persistence Photodegradation
Hexabromobiphenyl (general) - 6.9 x 10⁻⁶ High Can occur, leads to lower brominated congeners

Correlations between Molecular Structure and Bioaccumulation Potential

Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a significant concern for PBBs. The potential for a PBB congener to bioaccumulate is strongly correlated with its molecular structure.

Key factors driving bioaccumulation are lipophilicity (the tendency to dissolve in fats and lipids) and resistance to metabolic degradation. Lipophilicity is often estimated by the octanol-water partition coefficient (Log Kow). A higher degree of bromination generally leads to greater lipophilicity and thus a higher potential to accumulate in the fatty tissues of organisms. researchgate.net As a hexabrominated congener, this compound is expected to be highly lipophilic.

Resistance to metabolism is also critical. The bromine substitution pattern determines how easily a congener can be broken down by enzymes in an organism. PBBs with bromine atoms at positions that hinder enzymatic attack are more persistent in the body. Specifically, congeners lacking adjacent non-halogenated carbon atoms are more resistant to metabolism. The structure of this compound, with its dense bromine substitution, suggests a high resistance to metabolic breakdown. Studies on PBBs have shown that they can have extremely long biological half-lives in humans, estimated to be in the range of years. nih.gov

Congener-Specific Differences in AhR-Mediated Responses and Enzyme Induction

The toxicological effects of PBBs are highly dependent on the congener's three-dimensional structure, which governs its ability to interact with cellular receptors like the Aryl hydrocarbon Receptor (AhR). wur.nl The AhR is a transcription factor that mediates many of the toxic effects of dioxin-like compounds. nih.gov

PBB congeners are often categorized based on their ability to bind and activate the AhR:

Coplanar Congeners: PBBs with no ortho-substituents (e.g., 3,3',4,4',5,5'-Hexabromobiphenyl, PBB-169) can adopt a flat, planar configuration. This shape allows them to bind with high affinity to the AhR, leading to a cascade of gene expression changes and "dioxin-like" toxicity. wur.nl

Mono-ortho Congeners: PBBs with a single bromine atom in an ortho position are less planar but can still bind to the AhR, though typically with lower affinity than coplanar congeners.

Di-ortho or Multi-ortho Congeners: PBBs with two or more ortho-substituents are forced into a non-coplanar, twisted configuration due to steric hindrance from the bulky bromine atoms. nih.gov This non-planar structure prevents them from effectively binding to the AhR.

This compound has four ortho-bromine atoms (at positions 2, 2', 3, and 6'). This multi-ortho substitution pattern makes it a distinctly non-coplanar molecule. Consequently, it is expected to be a very weak AhR agonist, if at all, and would not exhibit significant dioxin-like toxicity.

However, non-coplanar PBBs are not devoid of biological activity. Instead of acting through the AhR, they are known to induce a different set of metabolic enzymes, similar to the drug phenobarbital (B1680315) (PB). wur.nlnih.gov This "PB-type" induction involves the upregulation of cytochrome P450 enzymes from the CYP2B and CYP3A families. Studies on the commercial mixture FireMaster®, and its primary component 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), have confirmed that these multi-ortho congeners are potent PB-type inducers. nih.govnih.gov Therefore, this compound is predicted to act as a PB-type inducer of drug-metabolizing enzymes.

Table 2: Predicted Toxicological Activity of this compound Based on SAR

Structural Feature Predicted Biological Activity Mechanism
Multi-ortho-bromine substitution (non-coplanar) Weak or negligible AhR binding (low dioxin-like toxicity) Steric hindrance prevents binding to the Aryl hydrocarbon Receptor (AhR).

Comparative Analysis with Polychlorinated Biphenyls (PCBs) and other Brominated Flame Retardants

The toxicology and environmental chemistry of PBBs are often understood by comparing them to their more extensively studied chlorinated analogues, polychlorinated biphenyls (PCBs), and other classes of brominated flame retardants (BFRs).

Comparison with PCBs: PBBs and PCBs are structurally very similar, and their toxicological properties are often comparable. nih.govtandfonline.com The SAR framework developed for PCBs is largely applicable to PBBs. Both classes contain congeners that are AhR agonists (dioxin-like) and those that are non-dioxin-like PB-type inducers. osti.gov this compound is analogous to non-coplanar, multi-ortho-substituted PCBs, which are also characterized as PB-type inducers. A key difference is the larger atomic radius of bromine compared to chlorine. This makes ortho-substituted PBBs even more sterically hindered and non-coplanar than their PCB counterparts, reinforcing their classification as non-dioxin-like compounds. nih.gov The environmental persistence and bioaccumulation potential of hexabromobiphenyl have been shown to be comparable to those of hexachlorobiphenyl. pops.int

Comparison with other Brominated Flame Retardants (BFRs): Following the cessation of PBB production, other BFRs were used more widely. These include polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecanes (HBCDs). nih.gov

Polybrominated Diphenyl Ethers (PBDEs): Like PBBs and PCBs, PBDEs are a class of 209 congeners with varying toxicities. They share structural similarities and concerns regarding persistence, bioaccumulation, and neurodevelopmental toxicity. epa.gov However, the ether bond in PBDEs provides more rotational flexibility than the biphenyl (B1667301) bond in PBBs, which can affect their interaction with biological receptors.

Tetrabromobisphenol A (TBBPA): TBBPA is one of the most widely used BFRs. Unlike PBBs, which were used as additive flame retardants (mixed into plastics), TBBPA is often used as a reactive flame retardant (chemically bound to the polymer). This can reduce its potential to leach into the environment. However, studies have shown that TBBPA and its derivatives can be potent competitors for thyroid hormone binding to transport proteins, indicating a different primary mechanism of endocrine disruption compared to PBBs. oup.com

Hexabromocyclododecanes (HBCDs): HBCD is another additive BFR that is persistent and bioaccumulative. Like PBBs, it is highly lipophilic. Concerns about its toxicity have led to global restrictions. nih.gov

Emerging Research Areas and Methodological Innovations for 2,2 ,3,3 ,4,6 Hexabromobiphenyl Research

Computational Modeling and in silico Approaches for Predicting Environmental Behavior and Biological Interactions

Computational modeling and in silico (computer-based) methods are becoming indispensable tools for predicting the environmental behavior and biological interactions of 2,2',3,3',4,6'-hexabromobiphenyl. These approaches offer a rapid and cost-effective means to estimate the properties and potential risks of this compound without extensive laboratory testing.

In silico tools can predict the physicochemical properties of this compound, which in turn helps in understanding its environmental distribution. For instance, its hydrophobicity, a key factor in its tendency to adsorb to soil and sediments, can be estimated. nih.gov This is crucial for predicting its movement and persistence in various environmental compartments. nih.gov

Furthermore, computational models are being used to predict the metabolic fate of this and other PBB congeners. By simulating metabolic pathways, researchers can identify potential metabolites, some of which may be more or less toxic than the parent compound. nih.gov For example, studies on similar compounds like 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) have shown that metabolism can lead to the formation of hydroxylated and sulfonylated metabolites. nih.gov These predictive models can help prioritize which metabolites to look for in biological samples, streamlining experimental research. nih.gov

Application of Omics Technologies to Elucidate Biological Responses

"Omics" technologies, which include transcriptomics, proteomics, and metabolomics, are revolutionizing our ability to understand the biological responses to this compound exposure. These high-throughput methods provide a comprehensive view of the molecular changes occurring within an organism.

Transcriptomics: This technology analyzes the complete set of RNA transcripts (the transcriptome) in a cell or organism. Studies on related compounds have shown that exposure can lead to significant changes in gene expression profiles. nih.govfrontiersin.org For example, research on a hexachlorobiphenyl congener (PCB 156) in human liver cells identified hundreds of differentially expressed mRNAs and long non-coding RNAs, many of which were associated with metabolic and inflammatory processes. nih.gov This type of analysis can pinpoint specific cellular pathways that are disrupted by exposure to compounds like this compound.

Proteomics: Proteomics focuses on the entire set of proteins produced by an organism. This approach can identify changes in protein expression and modification that occur in response to toxicant exposure. mdpi.comnih.gov For instance, proteomic studies can reveal how PBBs might interfere with crucial cellular functions by altering the levels of key proteins involved in processes like cell signaling or metabolism. mdpi.com

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. escholarship.org A recent study on the Michigan PBB Registry, which tracks individuals exposed to a mixture of PBBs, utilized high-resolution metabolomics. escholarship.org The research found that PBB-153 exposure was associated with perturbations in pathways related to oxidative stress and energy production. escholarship.org Such findings provide a snapshot of the metabolic phenotype and can help to understand the biological mechanisms underlying the health effects of PBB exposure. escholarship.org

Development of Advanced Synthesis Techniques for Individual Congeners for Research Purposes

The study of specific PBB congeners like this compound has been hampered by the difficulty in obtaining pure individual compounds. cdc.gov Commercial PBB products were complex mixtures, making it challenging to attribute specific effects to individual congeners. cdc.gov

To address this, researchers are developing advanced synthesis techniques to produce individual PBB congeners with high purity. While only a limited number of the 209 possible PBB congeners have been synthesized in pure form on a laboratory scale, these efforts are crucial for toxicological research. cdc.govnih.gov

Purification of congeners from commercial mixtures has also been a valuable approach. Techniques such as preferential acetone (B3395972) solubilization, followed by repeated recrystallization and various forms of column chromatography, have been employed to isolate specific congeners from products like Firemaster BP-6. tandfonline.com The availability of pure congeners allows for more precise studies to determine the specific properties and toxicities of compounds like this compound.

Remediation Technologies for PBB-Contaminated Environments (Research and Development)

Cleaning up environments contaminated with PBBs presents a significant challenge due to their persistence and strong binding to soil and sediments. nih.gov Research and development into effective remediation technologies are ongoing, with a focus on both in situ (in place) and ex situ (off-site) methods. numberanalytics.comgeoengineer.org

Emerging Remediation Technologies:

Bioremediation: This approach uses microorganisms to break down contaminants. epa.gov While PBBs are generally resistant to biodegradation, research continues to explore microbial strains and conditions that could enhance their degradation. epa.gov

Thermal Desorption: This technology uses heat to vaporize contaminants from soil, which can then be collected and treated. geoengineer.org

Nanoremediation: The use of nanoscale materials to remediate contaminated sites is a promising area of research. epa.gov These tiny particles have a large surface area and can be engineered to be highly reactive towards specific contaminants.

In Situ Chemical Oxidation (ISCO) and Reduction (ISCR): These methods involve injecting chemical oxidants or reductants into the contaminated area to transform the pollutants into less harmful substances. epa.gov

Phytoremediation: This technique uses plants to remove, contain, or degrade contaminants in soil and water. epa.gov

The selection of a particular remediation technology depends on various site-specific factors, including the type and concentration of contaminants, soil and groundwater characteristics, and cost-effectiveness. geoengineer.org For PBB-contaminated sites, a combination of technologies may be necessary for effective cleanup. epa.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2',3,3',4,6'-Hexabromobiphenyl relevant for environmental analysis?

  • Answer : The compound (C₁₂H₄Br₆, molecular weight 627.588 g/mol) has limited aqueous solubility (≈0.625 g/L at 26.5°C), making it prone to bioaccumulation in lipid-rich matrices . Its persistence is attributed to high bromination, which reduces biodegradation rates. Analytical identification relies on its monoisotopic mass (621.541323) and GC retention times calibrated against standards like Firemaster FF-1 .

Q. How is this compound quantified in environmental samples using gas chromatography?

  • Answer : Quantification employs GC/ECD with packed columns, comparing peak areas to certified reference materials (e.g., 35–50 μg/mL isooctane solutions). Calibration requires matching retention times and response factors to the dominant congener in commercial mixtures (e.g., 2,2',4,4',5,5'-hexabromobiphenyl in Firemaster FF-1) . Microprocessor-controlled data systems enhance precision by integrating peak areas and correcting baseline drift .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Answer : Highly brominated congeners like this exhibit limited metabolism due to steric hindrance from ortho-bromine substituents. In rats, trace metabolites are detected via mass spectrometry in fecal extracts, suggesting minor hydroxylation or debromination pathways. However, persistence dominates, with >90% excreted unchanged .

Advanced Research Questions

Q. How do structural variations in bromination patterns affect the environmental persistence and toxicity of hexabromobiphenyl congeners?

  • Answer : Coplanar congeners (e.g., 3,3',4,4',5,5'-hexabromobiphenyl) lacking ortho-bromines exhibit higher toxicity via aryl hydrocarbon receptor activation, while ortho-substituted isomers (e.g., 2,2',4,4',5,5') are less bioactive. Environmental persistence correlates with bromination degree; higher bromination reduces solubility and increases bioaccumulation potential .

Q. What computational approaches are used to predict the debromination pathways of polybrominated biphenyls like this compound?

  • Answer : Density Functional Theory (DFT) with ωB97XD/cc-pVTZ basis sets models debromination energetics. For example, zero-valent magnesium (Mg⁰) in methanol preferentially cleaves para-bromine bonds due to lower activation barriers (≈15–20 kcal/mol). Computational results align with experimental observations of debromination products .

Q. What experimental models demonstrate the synergistic effects of this compound with other brominated congeners in hepatic tumor promotion?

  • Answer : Sequential exposure studies in rats show that 2,2',4,4',5,5'-hexabromobiphenyl enhances hepatic γ-glutamyl transpeptidase (GGT) foci formation when combined with 3,3',4,4',5,5'-hexabromobiphenyl. Synergy is dose-dependent, with 12-week exposures yielding 3× higher foci counts than single-congener treatments .

Methodological Notes

  • Toxicity Assessment : Use in vitro reporter gene assays (e.g., AhR-CALUX) to compare dioxin-like activity across congeners .
  • Analytical Validation : Cross-validate GC/MS with isotope dilution for trace quantification (detection limits <1 pg/g) .
  • Computational Modeling : Pair DFT with molecular dynamics to simulate solvent effects on debromination kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.